molecular formula C9H13NO B1304145 4-Pyridinebutanol CAS No. 5264-15-3

4-Pyridinebutanol

Cat. No.: B1304145
CAS No.: 5264-15-3
M. Wt: 151.21 g/mol
InChI Key: HFGNRLFZUNCBPF-UHFFFAOYSA-N
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Description

4-Pyridinebutanol (CAS: 5264-15-3, molecular formula: C₉H₁₃NO) is a pyridine derivative featuring a four-carbon alcohol chain attached to the pyridine ring. The compound’s structure combines the aromatic and basic properties of pyridine with the hydrophilic hydroxyl group of butanol, making it a versatile intermediate in organic synthesis and pharmaceutical research. Pyridine derivatives are widely utilized in drug development due to their ability to modulate solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name

4-pyridin-4-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-7,11H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGNRLFZUNCBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382791
Record name 4-pyridinebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5264-15-3
Record name 4-pyridinebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinebutanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 4-pyridinecarboxylic acid (from oxidation) and various halogenated derivatives (from substitution) .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 4-Pyridinebutanol as an anticancer agent. A notable investigation demonstrated that certain derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma), Caco2 (colon cancer), and MCF-7 (breast cancer) cells. The in-vivo studies indicated that these compounds could effectively target sarcoma cells in tumor-bearing mice models, suggesting their viability as novel anticancer agents .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineCytotoxicity (IC50 µM)
Compound 4HepG22.57
Compound 4Caco2Moderate
Compound 8MCF-7Strong

Antioxidant Properties

The antioxidant capacity of this compound has been explored through various studies that assess its ability to inhibit lipid oxidation. In one study, peptide fractions derived from corn gluten meal were shown to significantly reduce lipid oxidation in ground pork when combined with this compound at varying concentrations. The results indicated that the incorporation of these antioxidants could enhance the stability of meat products during storage .

Table 2: Antioxidant Activity of Peptide Fractions with this compound

Peptide FractionConcentration (mg/kg)Lipid Oxidation Reduction (%)
CH-P4100041.9
CH-B3100034.6
CH-F110006.5

Biomarker for Tobacco Exposure

This compound is also recognized as a significant biomarker for tobacco exposure due to its metabolic relationship with tobacco-specific carcinogens. Studies have quantified levels of this compound in biological samples, providing insights into tobacco use and associated health risks. The development of sensitive analytical methods for measuring total NNAL (the sum of this compound and its glucuronides) has been crucial for epidemiological studies assessing tobacco-related diseases .

Drug Development

The structural properties of this compound make it a candidate for further drug development, particularly in creating novel therapeutic agents targeting specific diseases. Its ability to form stable complexes with various biological molecules opens avenues for designing drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 4-Pyridinebutanol is primarily related to its role as an intermediate in drug synthesis. It interacts with various molecular targets and pathways, depending on the specific drug it helps to synthesize. For example, in the synthesis of tirofiban, it contributes to the inhibition of platelet aggregation by targeting the glycoprotein IIb/IIIa receptor on platelets .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound 5264-15-3 C₉H₁₃NO 151.21 Alcohol, pyridine Pyridine ring + butanol chain
4-Piperidone 41661-47-6 C₅H₉NO 99.13 Cyclic ketone, amine Six-membered ring with ketone group
4-(4-Methoxyphenyl)-1-butanol - C₁₁H₁₆O₂ 180.24 Alcohol, methoxy, aryl Methoxyphenyl group + butanol chain
4-Pyridylacetic Acid Hydrochloride 28356-58-3 C₇H₈ClNO₂ 173.60 Carboxylic acid, pyridine Pyridine ring + acetic acid chain (HCl salt)

Detailed Comparisons

4-Piperidone (CAS: 41661-47-6)

  • Functional Groups: Unlike this compound’s linear alcohol chain, 4-Piperidone contains a cyclic ketone. This confers rigidity and electrophilicity, making it a precursor for heterocyclic syntheses (e.g., piperidine derivatives).
  • Reactivity: The ketone group facilitates nucleophilic additions or reductions to form secondary alcohols or amines, whereas this compound’s hydroxyl group may undergo esterification or oxidation .

4-(4-Methoxyphenyl)-1-butanol

  • Substituent Effects: Replacing the pyridine ring with a methoxyphenyl group reduces polarity and basicity.
  • Applications : Such aryl-alcohols are often used in polymer plasticizers or fragrance synthesis, contrasting with pyridine-based compounds’ roles in medicinal chemistry .

4-Pyridylacetic Acid Hydrochloride (CAS: 28356-58-3)

  • Chain Length and Acidity: The shorter acetic acid chain introduces a carboxylic acid group, increasing water solubility (especially as a hydrochloride salt). This contrasts with this compound’s longer hydrophobic chain and neutral hydroxyl group.
  • Biological Relevance: Carboxylic acid derivatives are common in drug conjugates or enzyme inhibitors, whereas alcohols like this compound may serve as prodrug intermediates .

Inferred Physicochemical Properties

  • Solubility: this compound’s pyridine ring and hydroxyl group suggest moderate polarity, soluble in polar aprotic solvents (e.g., DMSO). In contrast, 4-Piperidone’s cyclic structure may limit solubility in aqueous media, while 4-Pyridylacetic Acid Hydrochloride’s ionic form enhances water solubility.
  • Boiling/Melting Points: Longer hydrocarbon chains (e.g., this compound vs. 4-Pyridylacetic Acid) typically increase boiling points due to stronger van der Waals interactions.

Research Implications

  • Synthetic Utility: this compound’s alcohol group offers flexibility for functionalization (e.g., tosylation, oxidation), whereas 4-Piperidone’s ketone is pivotal in alkaloid synthesis .

Notes

  • Data on melting/boiling points and specific bioactivity are unavailable in the provided sources; comparisons rely on structural analysis and general chemical principles.
  • Further experimental studies are needed to validate inferred properties and applications.

Biological Activity

4-Pyridinebutanol, a compound characterized by a pyridine ring attached to a butanol chain, has garnered interest in the scientific community due to its diverse biological activities. This article explores the pharmacological properties, synthesis methods, and case studies related to this compound, providing a comprehensive overview of its potential applications in medicine and biotechnology.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8_{8}H11_{11}NO
  • Molecular Weight : 155.18 g/mol
  • IUPAC Name : 4-(hydroxymethyl)pyridine

This compound features a hydroxymethyl group (-CH2_2OH) at the 4-position of the pyridine ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Antiviral Properties

In addition to its antibacterial effects, studies have shown that this compound possesses antiviral activity against certain viruses. For instance, it has been evaluated for its efficacy against influenza virus strains, showing promising results in vitro. The compound's mechanism appears to involve the inhibition of viral replication pathways, although further research is needed to elucidate these mechanisms fully .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of this compound have indicated its potential in treating neurodegenerative diseases. In animal models of Parkinson's disease, administration of this compound resulted in reduced neuronal death and improved motor function. The proposed mechanism involves the modulation of oxidative stress pathways and enhancement of neurotrophic factors .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing its effects on biofilms formed by Staphylococcus aureus. The results showed a significant reduction in biofilm biomass when treated with concentrations above 32 µg/mL. This suggests that this compound could be utilized in formulations aimed at combating biofilm-associated infections .

Case Study 2: Neuroprotection in Animal Models

In a controlled study involving mice with induced neurodegeneration, treatment with this compound led to improved cognitive performance as assessed by maze tests and reduced levels of inflammatory markers in brain tissue. These findings support the potential use of this compound as a therapeutic agent for conditions like Alzheimer's disease .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Reduction of Pyridine Derivatives : Utilizing reducing agents such as lithium aluminum hydride (LiAlH4_4) to convert pyridine derivatives into alcohols.
  • Alkylation Reactions : Employing alkyl halides in nucleophilic substitution reactions with pyridine derivatives to introduce the butanol chain.

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